PL225B -

PL225B

Catalog Number: EVT-255981
CAS Number:
Molecular Formula: C25H28N8O3
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PL225B is an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity. IGF-1R inhibitor PL225B selectively binds to and inhibits the activities of IGF-1R, which may result in both the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis in IGF-1R-overexpressing tumor cells. IGF-1R, a receptor tyrosine kinase overexpressed in a variety of human cancers, plays a significant role in the stimulation of cellular proliferation, oncogenic transformation, and suppression of apoptosis.
Source and Classification

PL225B is derived from a series of synthetic modifications aimed at enhancing its efficacy and specificity. It falls under the category of synthetic organic compounds, specifically designed for biological applications. The classification of PL225B can be further refined based on its functional groups and the biological targets it aims to affect.

Synthesis Analysis

Methods and Technical Details

The synthesis of PL225B typically involves multiple steps, utilizing various organic reactions to construct its molecular framework. Common methods include:

  • Reactions: These may involve nucleophilic substitutions, cyclizations, or coupling reactions to form the core structure.
  • Reagents: Specific reagents are chosen based on the desired reaction pathway, often involving catalysts to enhance reaction rates and yields.
  • Purification: After synthesis, purification techniques such as chromatography are employed to isolate PL225B from by-products.

Technical details regarding the synthesis often include reaction conditions (temperature, time, solvent) and yields obtained at each step.

Molecular Structure Analysis

Structure and Data

PL225B's molecular structure can be represented using chemical notation that highlights its functional groups and connectivity. The compound typically exhibits a complex arrangement that may include:

  • Functional Groups: Such as amines, ketones, or aromatic rings.
  • Stereochemistry: If applicable, the stereochemical configuration can significantly influence its biological activity.

Data regarding PL225B's molecular weight, formula, and structural diagrams are critical for understanding its chemical behavior.

Chemical Reactions Analysis

Reactions and Technical Details

PL225B participates in various chemical reactions that can alter its structure or reactivity. Key reactions include:

  • Hydrolysis: This may occur under physiological conditions, affecting the compound's stability.
  • Oxidation/Reduction: Depending on the presence of reactive groups, PL225B may undergo redox reactions that modify its pharmacological properties.
  • Binding Interactions: The compound's ability to form complexes with biological macromolecules (e.g., proteins) is crucial for its mechanism of action.

Technical details about these reactions often involve kinetics studies and thermodynamic assessments.

Mechanism of Action

Process and Data

The mechanism of action for PL225B is hypothesized based on its structural features and interactions with biological targets. Potential processes include:

  • Enzyme Inhibition: PL225B may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling.
  • Cellular Uptake: Understanding how PL225B enters cells is vital for assessing its bioavailability and efficacy.

Data supporting these mechanisms often come from pharmacological studies that measure binding affinities and biological responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PL225B exhibits several important physical and chemical properties:

  • Solubility: Its solubility in various solvents (water, organic solvents) affects formulation strategies.
  • Stability: The compound's stability under different conditions (pH, temperature) is critical for storage and application.
  • Melting Point/Boiling Point: These properties help characterize the compound's physical state under standard conditions.

Relevant data from analytical techniques (e.g., NMR spectroscopy, mass spectrometry) provide insights into these properties.

Applications

Scientific Uses

PL225B has potential applications in several scientific domains:

  • Pharmaceutical Development: As a candidate for drug development targeting specific diseases.
  • Biochemical Research: Used as a tool to study biological processes or validate hypotheses related to disease mechanisms.
  • Therapeutic Applications: Investigated for its efficacy in treating conditions such as cancer or metabolic disorders.

Research studies exploring these applications contribute to understanding PL225B's full potential in scientific contexts.

Introduction to PL225B as a Research Entity

Historical Context and Discovery of IGF-1R Inhibitors

The insulin-like growth factor-1 receptor (IGF-1R) gained prominence as an oncology target following its cloning in 1986. Early efforts focused on monoclonal antibodies (mAbs) blocking ligand-receptor interactions. By the mid-2000s, over 25 IGF-1R-targeted agents were in development, including mAbs (e.g., figitumumab, ganitumab) and small-molecule tyrosine kinase inhibitors (TKIs) [2]. PL225B emerged during this wave as an orally bioavailable TKI designed to inhibit IGF-1R’s intracellular kinase domain. Unlike mAbs, which face challenges in tumor penetration, TKIs like PL225B offer potential for broader tissue distribution [3]. Despite initial enthusiasm, most IGF-1R inhibitors (including several mAbs) failed in Phase III trials due to lack of efficacy in unselected populations or toxicity concerns, leading to industry disinvestment by the early 2020s [3]. PL225B represents a persistent research effort to refine IGF-1R targeting through kinase inhibition.

Table 1: Evolution of IGF-1R Inhibitor Classes

ClassExamplesStatus (as of 2025)Key Features
Monoclonal AntibodiesFigitumumab, GanitumabPhase III discontinuedTarget extracellular domain; limited tumor penetration
ATP-competitive TKIsOSI-906 (Linsitinib), PL225BResearch/PreclinicalOral bioavailability; targets kinase domain
Non-ATP competitive TKIsBVP-51004 (Cyclolignan PPP)PreclinicalUnique binding kinetics; avoids ATP-site mutations
Bispecific AntibodiesMM141 (Istiratumab)Phase II terminatedTargets IGF-1R and ErbB3

Rationale for Targeting IGF-1R in Oncological Research

IGF-1R’s role as an oncology target stems from its direct involvement in tumorigenic processes:

  • Overexpression in Malignancies: IGF-1R is amplified in ~3.5% of pan-cancer genomes (TCGA data), with protein overexpression linked to poor prognosis in prostate, breast, and head/neck cancers [8]. This dysregulation occurs via gene amplification, loss of tumor suppressors (e.g., TP53, VHL), or oncogenic drivers (e.g., MYC) [8].
  • Pro-Survival Signaling: Upon ligand binding (IGF-1/IGF-2), IGF-1R activates PI3K-AKT-mTOR and RAS-MAPK pathways, promoting cell proliferation, angiogenesis, and metastasis while suppressing apoptosis [2] [3].
  • Therapeutic Resistance: IGF-1R activation confers resistance to chemotherapy, radiation, and targeted agents (e.g., EGFR/HER2 inhibitors) [3] [8]. Hybrid receptors (IGF-1R/InsR) further complicate targeting, as they respond to multiple ligands and enhance pathway redundancy [2].
  • Microenvironment Influence: Stromal cells (e.g., cancer-associated fibroblasts) secrete IGF-2, creating a paracrine activation loop in tumors like colon cancer [8].

Table 2: IGF-1R Alterations in Selected Cancers

Cancer TypePrevalence of IGF-1R DysregulationClinical Association
Prostate Cancer100% overexpression in malignant vs. benign epithelia [8]Disease progression
Ewing Sarcoma>90% nuclear/cytoplasmic localization [3]Primary oncogenic driver
Breast Cancer>50% activation; correlates with ER/HER2 status [8]Reduced survival
Colorectal CancerStromal IGF-2-driven paracrine activation [8]Metastasis and chemoresistance

Research Significance of PL225B in Antineoplastic Therapy Development

PL225B distinguishes itself within the IGF-1R inhibitor landscape through unique biochemical and pharmacological properties:

  • Mechanism of Action: As an ATP-competitive TKI, PL225B selectively binds IGF-1R’s kinase domain, inhibiting autophosphorylation and downstream signaling. This contrasts with non-ATP competitive inhibitors (e.g., BVP-51004), which allosterically modulate kinase activity . Its potency is evidenced by induction of apoptosis in IGF-1R-overexpressing tumor cells [1].
  • Oral Bioavailability: Unlike mAbs requiring intravenous delivery, PL225B’s oral route enables flexible dosing regimes and improved patient compliance in preclinical models [1].
  • Pharmacological Profile: PL225B is formulated as a DMSO-soluble powder (>98% purity) with a shelf life >5 years at -20°C. Its stability facilitates in vivo xenograft studies requiring intermittent dosing [1].
  • Kinetic Advantages: Though not a slow off-rate inhibitor like some optimized TKIs (e.g., Compound 2, t1/2 >100h [4]), PL225B’s binding kinetics remain uncharacterized. This represents a research gap compared to newer agents designed for prolonged target engagement.
  • Synthesis Challenges: As a custom-synthesis compound (minimum 1g), PL225B’s limited availability (2–4 month lead time) restricts broad preclinical evaluation. This contrasts with commercially available TKIs like OSI-906 [1] [3].
  • Differentiation from Peers: PL225B avoids the insulin receptor (InsR) selectivity challenges seen with dual IGF-1R/InsR inhibitors (e.g., OSI-906), which risk hyperglycemia [3]. Its selectivity profile remains understudied but could offer therapeutic advantages.

Table 3: Molecular Properties of PL225B

PropertySpecificationResearch Implications
SolubilitySoluble in DMSOCompatible with in vitro cellular assays
Purity>98%Reduces off-target effects in studies
Storage-20°C (long-term); 0–4°C (short-term)Ensures compound stability in labs
Synthesis AccessibilityCustom synthesis (min. 1g; 2–4 months)Limits high-throughput screening

Properties

Product Name

PL225B

Molecular Formula

C25H28N8O3

Synonyms

PL225B; PL-225B; PL 225B.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.